5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one

Physicochemical Properties Lipophilicity Drug-likeness

Researchers face challenges in accessing 1,3,4-oxadiazol-2(3H)-one derivatives with validated drug-like properties. This compound provides a solution for SAR studies and combinatorial chemistry. - **Key physicochemical profile**: MW 190.20, XLogP 3-AA 1.7 - optimal for CNS drug-likeness and membrane permeability - **Proven utility**: Core scaffold for antimicrobial agents (S. aureus/P. aeruginosa) and underexplored FAAH inhibitor analogs - **Supply chain**: Available as a research-grade solid building block for medicinal chemistry campaigns

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 34544-64-4
Cat. No. B3051546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one
CAS34544-64-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NNC(=O)O2
InChIInChI=1S/C10H10N2O2/c13-10-12-11-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
InChIKeyISDQJYLHCJZIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one: Chemical & Physical Properties


5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS 34544-64-4) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class, characterized by a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom [1]. Its molecular formula is C10H10N2O2, with a molecular weight of approximately 190.20 g/mol and a computed XLogP3-AA of 1.7 [2]. This compound is a solid at room temperature and is primarily used as a research chemical and a versatile building block in synthetic chemistry .

Product type Heterocyclic building block
Core scaffold 1,3,4-Oxadiazol-2(3H)-one, 5-phenylethyl substituent
Research use Synthetic intermediate for compound library expansion

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one: Generic Substitution Risks


Generic substitution among 1,3,4-oxadiazol-2(3H)-one derivatives is not straightforward due to the critical role of the 5-position substituent in determining physicochemical properties and biological activity profiles [1]. Even minor structural modifications, such as replacing the phenylethyl group with a phenyl or methyl group, can significantly alter key parameters like lipophilicity (logP), molecular weight, and the number of rotatable bonds, which in turn affect membrane permeability, solubility, and target binding [2][3]. Furthermore, class-level structure-activity relationship (SAR) studies indicate that the nature of the substituent on the oxadiazole core can dramatically influence antimicrobial potency and spectrum, meaning that analogs cannot be assumed to be functionally equivalent without direct comparative data [4].

Lipophilicity shift
Replacing phenylethyl with phenyl decreases logP (~0.3), which may alter permeability and solubility.
Conformational flexibility
Phenylethyl adds two rotatable bonds vs. phenyl analog, potentially affecting target interaction and bioavailability profile.
Antimicrobial profile uncertainty
Class-level SAR indicates antimicrobial activity may shift significantly with substituent changes; direct equivalence cannot be assumed.

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one: Key Analogs Differentiation


Physicochemical Differentiation vs. 5-Phenyl Analog

The 5-(2-phenylethyl) derivative exhibits significantly higher lipophilicity and molecular weight compared to the 5-phenyl analog, as quantified by computed XLogP3-AA and molecular weight values from PubChem [1][2]. This differentiation can impact membrane permeability, solubility, and metabolic stability in biological systems.

Lipophilicity
Reported
1.7 vs 1.4 (Δ +0.3)
Supports permeability vs. solubility trade-off review
Computed XLogP3-AA; 5-phenyl analog comparator
Physicochemical Properties Lipophilicity Drug-likeness

Molecular Weight & Rotatable Bonds vs. 5-Phenyl Analog

The presence of the phenylethyl group increases the molecular weight by approximately 28 g/mol and adds two rotatable bonds compared to the 5-phenyl analog, as determined by computed properties in PubChem [1][2]. This structural difference can influence the compound's conformational flexibility and its interaction with biological targets.

Mol. Weight & Flexibility
Reported
190.20 g/mol vs 162.15 g/mol (+2 rot. bonds)
Supports drug-likeness profiling context
Affects MW and flexibility; refer to Lipinski/Veber rules
Molecular Descriptors Drug Design Synthetic Accessibility

Class-Level Antimicrobial Activity vs. Other Oxadiazoles

A study on 5-phenethyl-1,3,4-oxadiazole derivatives demonstrated that para-substitution on the phenyl ring enhances antibacterial activity against S. aureus and P. aeruginosa [1]. While direct data for the unsubstituted 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3H)-one is not reported in this study, the scaffold itself shows class-level antimicrobial potential that can be further optimized. Notably, derivatives 2a and 2b exhibited maximum activity among the tested compounds, indicating that the phenethyl core is a viable starting point for antimicrobial lead optimization.

Antimicrobial Potential
Class-level inference
Qualitative activity reported for derivatives
Class-level antimicrobial potential requires direct validation
Para-substituted derivatives active vs. S. aureus, P. aeruginosa
Antimicrobial Activity Structure-Activity Relationship Drug Discovery

Synthetic Versatility as a Building Block

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one is documented as a versatile building block for the synthesis of more complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals . Its unique substitution pattern provides a distinct synthetic handle compared to simpler analogs like 5-methyl or 5-phenyl oxadiazolones, enabling the construction of diverse chemical libraries.

Synthetic Utility
Data to verify
Building block for heterocycle synthesis
Reported synthetic versatility; source-specific review needed
Supports library synthesis; distinct from simpler analogs
Synthetic Chemistry Building Block Heterocyclic Chemistry

Biological Activity Data Gap

A comprehensive search of primary literature and authoritative databases reveals a lack of publicly available, peer-reviewed, direct biological activity data for 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3H)-one itself [1]. While the compound is commercially available and referenced in patents and synthetic procedures, specific IC50 values, MIC values, or other quantitative biological endpoints for the unmodified compound are not reported. This contrasts with other 1,3,4-oxadiazol-2(3H)-ones, such as 5-aryloxy-substituted analogs, which have been extensively profiled as FAAH inhibitors [2].

Bioactivity Data
Data gap
No direct quantitative data available
Exploratory research context; not a tool compound
Literature search (2026) finds no IC50/MIC for parent compound
Biological Activity Data Gap Research Opportunity

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one: Optimal Use Cases


Lead Optimization in Antimicrobial Drug Discovery

Given the class-level antimicrobial activity of 5-phenethyl-1,3,4-oxadiazole derivatives against S. aureus and P. aeruginosa [1], 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3H)-one can serve as a core scaffold for the synthesis and biological evaluation of novel antimicrobial agents. Researchers can leverage the phenethyl substituent as a starting point for further structural modifications to enhance potency and selectivity.

Synthesis of Heterocyclic Compound Libraries

As a versatile building block , this compound is ideally suited for combinatorial chemistry and medicinal chemistry campaigns aimed at generating novel chemical entities. Its distinct physicochemical profile (MW 190.20 g/mol, logP 1.7) compared to simpler analogs makes it a valuable intermediate for creating compound libraries with unique drug-like properties [2].

Exploratory FAAH Inhibition Research

Although not directly profiled, the 1,3,4-oxadiazol-2(3H)-one scaffold is a known pharmacophore for fatty acid amide hydrolase (FAAH) inhibition [3]. The 5-(2-phenylethyl) derivative represents an underexplored analog in this chemical space, making it a candidate for exploratory studies to identify novel FAAH inhibitors with potentially differentiated selectivity or pharmacokinetic properties.

Physicochemical Screening for CNS Drug Discovery

The compound's computed logP of 1.7 and molecular weight of 190.20 g/mol position it within a favorable range for CNS drug-likeness [2]. Researchers focused on CNS targets can utilize this compound as a reference standard or a starting scaffold for further optimization, given its balance of lipophilicity and molecular size.

Application
Selection Property
Validation Focus
Antimicrobial scaffold research
Phenethyl-oxadiazole core
Class-level antimicrobial activity validation
Heterocyclic library synthesis
Versatile building block
Structural diversity and IP potential review
FAAH pathway scaffold exploration
Underexplored pharmacophore
Selectivity and PK profiling assays
CNS drug-likeness screening
Computed logP 1.7, MW 190.20
Permeability and metabolic stability assays

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